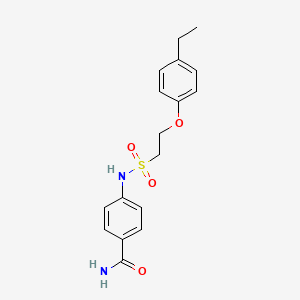

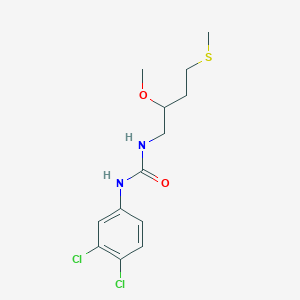

4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide” are not available, benzamide derivatives can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

Benzamide derivatives can be synthesized through direct condensation of carboxylic acids and amines . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Compounds structurally related to 4-(2-(4-Ethylphenoxy)ethylsulfonamido)benzamide, such as aromatic sulfonamides, have been extensively studied for their inhibition of carbonic anhydrase (CA) isoenzymes. These enzymes play crucial roles in physiological processes like respiration, acid-base balance, and ion transport. Sulfonamide-based inhibitors can selectively target different CA isoforms, offering potential therapeutic applications in conditions like glaucoma, epilepsy, obesity, and cancer. The specific activities of these inhibitors depend on their molecular structure, with modifications leading to varied affinity and selectivity towards different CA isoforms (Supuran, Maresca, Gregáň, & Remko, 2013).

Polyamide and Poly(amide-imide) Synthesis

Aromatic compounds with ether and sulfonamide functionalities are key intermediates in the synthesis of high-performance polymers. These polymers, such as polyamides and poly(amide-imide)s, exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced applications in electronics, aerospace, and coatings. The process involves poly-condensation reactions with aromatic dicarboxylic acids or bis(carboxyphthalimide)s, highlighting the importance of such chemical structures in the development of novel materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Electrophysiological Modulation

N-substituted imidazolylbenzamides or benzene-sulfonamides, sharing core structural features with the queried compound, have shown significant electrophysiological activity. These compounds are explored as selective class III antiarrhythmic agents, offering a promising approach for treating cardiac arrhythmias. Their mechanism involves modulation of cardiac ion channels, specifically affecting the repolarization phase of the cardiac action potential, which can prevent or terminate arrhythmias without impacting heart rate or blood pressure (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Advanced Material Properties

The inclusion of sulfonamide and ether groups in aromatic compounds is a strategy to enhance the properties of materials like polyimides. These materials demonstrate improved solubility in polar solvents and elevated thermal stability, making them ideal for applications requiring resistance to high temperatures and harsh chemical environments. The synthesis and characterization of these polymers reveal the impact of specific functional groups on the material's performance, including glass transition temperatures and inherent viscosities (Jeon, Kwac, Kim, & Chang, 2022).

Propriétés

IUPAC Name |

4-[2-(4-ethylphenoxy)ethylsulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-13-3-9-16(10-4-13)23-11-12-24(21,22)19-15-7-5-14(6-8-15)17(18)20/h3-10,19H,2,11-12H2,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOJQYIGWPOCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)

methanone oxime](/img/structure/B2720785.png)

![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)